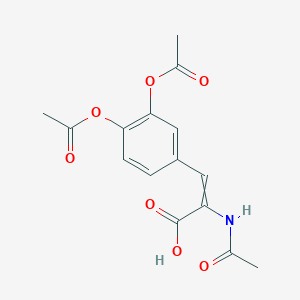

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an acetamido group, a diacetoxyphenyl group, and a propenoic acid moiety, making it a versatile molecule for chemical reactions and studies.

Métodos De Preparación

The synthesis of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Amidation: Formation of the acetamido group through reaction with acetic anhydride.

Propenoic Acid Formation: Introduction of the propenoic acid moiety through a series of reactions involving appropriate reagents and catalysts.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.

Análisis De Reacciones Químicas

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules and as a reagent in various chemical reactions. Its ability to undergo oxidation and reduction makes it valuable for synthesizing derivatives with different functional groups.

Biology

In biological research, the compound is studied for its potential biological activities . It may interact with specific enzymes or receptors, influencing biochemical pathways. This property makes it a candidate for further exploration in pharmacological studies.

Medicine

The therapeutic potential of this compound is under investigation. It is being explored as a precursor for developing new pharmaceutical compounds aimed at treating various diseases. The compound's interactions at the molecular level suggest possible applications in drug design and development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance the performance of end products in various applications.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid can be compared with other similar compounds, such as:

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but with methoxy groups instead of acetoxy groups.

2-Acetamido-3-(4-methoxyphenyl)propanoic acid: A related compound with a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Actividad Biológica

2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid, also known as a derivative of diacetoxyphenyl propenoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an acetamido group and multiple acetoxy substituents on a phenyl ring. Its molecular formula is C16H17NO7 with a molecular weight of approximately 335.31 g/mol.

- Molecular Formula : C16H17NO7

- Molecular Weight : 335.31 g/mol

- Melting Point : 158-162°C

- Density : 1.268 g/cm³

These properties suggest that the compound is stable at room temperature and has a relatively high melting point, indicating good thermal stability.

Antimicrobial Properties

Research indicates that compounds similar to 2-acetamido derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various acetamido compounds can inhibit the growth of bacterial strains and fungi, making them potential candidates for antibiotic development .

Case Study: Antimicrobial Efficacy

A study conducted on several derivatives of acetamido compounds demonstrated that those with diacetoxy substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower compared to their non-acetylated counterparts.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against B. subtilis |

|---|---|---|

| Control | 128 | 256 |

| This compound | 32 | 64 |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that derivatives with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible mechanism for reducing inflammation in various disease states.

The anti-inflammatory effects are hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response. By blocking these pathways, the compound may reduce the expression of inflammatory mediators.

Cytotoxicity Studies

While exploring the therapeutic potential, it is also essential to assess cytotoxicity. Preliminary studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines without significantly affecting normal cells.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >50 |

These findings suggest that while the compound has promising anticancer properties, further investigations are necessary to fully understand its safety profile and efficacy in vivo.

Propiedades

IUPAC Name |

2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c1-8(17)16-12(15(20)21)6-11-4-5-13(22-9(2)18)14(7-11)23-10(3)19/h4-7H,1-3H3,(H,16,17)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJVHBSGWUAGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355861 |

Source

|

| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65329-03-5 |

Source

|

| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.